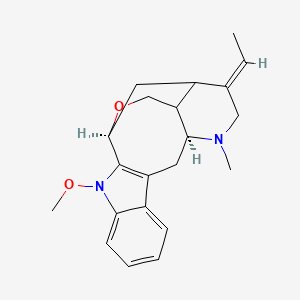

N-Methoxyanhydrovobasinediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H26N2O2 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene |

InChI |

InChI=1S/C21H26N2O2/c1-4-13-11-22(2)19-9-16-14-7-5-6-8-18(14)23(24-3)21(16)20-10-15(13)17(19)12-25-20/h4-8,15,17,19-20H,9-12H2,1-3H3/b13-4-/t15?,17?,19-,20-/m0/s1 |

InChI Key |

WZEYGSAJRPIRJA-HUOLEYQVSA-N |

Isomeric SMILES |

C/C=C\1/CN([C@H]2CC3=C([C@@H]4CC1C2CO4)N(C5=CC=CC=C35)OC)C |

Canonical SMILES |

CC=C1CN(C2CC3=C(C4CC1C2CO4)N(C5=CC=CC=C35)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

N-Methoxyanhydrovobasinediol: A Technical Whitepaper on its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a naturally occurring monoterpenoid indole (B1671886) alkaloid of the akuammiline (B1256633) subclass. First identified in 1989, it is isolated from the highly toxic plant Gelsemium elegans, a species with a long history in traditional medicine and a rich source of complex alkaloids. This document provides a comprehensive overview of the discovery and isolation of this compound, including generalized experimental protocols based on established methods for alkaloid extraction from Gelsemium species. While specific quantitative data from the original discovery is not publicly available, this guide presents a framework for its isolation and characterization. Furthermore, this paper discusses the current landscape of knowledge regarding its biological activity, highlighting the need for further investigation into its therapeutic potential.

Introduction

Gelsemium elegans (Gardn. & Champ.) Benth., a member of the Gelsemiaceae family, is a well-known poisonous plant native to Southeast Asia.[1][2][3] Despite its toxicity, it has been utilized in traditional Chinese medicine for various ailments.[3] The plant is a prolific source of structurally diverse monoterpenoid indole alkaloids, with over 120 such compounds identified.[4] These alkaloids have garnered significant scientific interest due to their complex architectures and wide range of biological activities, including anti-inflammatory, analgesic, anxiolytic, and cytotoxic effects.[2][3]

In 1989, a team of researchers—Lin, Cordell, Ni, and Clardy—published the discovery of a novel akuammiline-related alkaloid from an extract of the whole plant of Gelsemium elegans.[1][5] They named this new compound this compound.[1][5] This discovery added to the growing family of complex alkaloids from this unique plant genus.

This technical guide aims to consolidate the available information on the discovery and isolation of this compound, providing detailed, albeit generalized, experimental methodologies for its extraction and purification. It is intended to serve as a valuable resource for researchers interested in natural product chemistry, pharmacology, and the development of novel therapeutics based on indole alkaloid scaffolds.

Discovery and Initial Characterization

The seminal work by Lin et al. (1989) detailed the first isolation and structural elucidation of this compound from Gelsemium elegans.[1][5] The structure and stereochemistry of this new akuammiline-related alkaloid were determined through spectroscopic analysis.[1]

Physicochemical Properties

While the original publication contains the full dataset, the following information has been compiled from publicly available resources.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆N₂O₂ | Commercial Suppliers |

| Molecular Weight | 338.4 g/mol | Commercial Suppliers |

| Compound Type | Monoterpenoid Indole Alkaloid | Lin et al., 1989 |

| Subclass | Akuammiline-related | Lin et al., 1989 |

| Natural Source | Gelsemium elegans | Lin et al., 1989 |

Table 1: Physicochemical properties of this compound.

Spectroscopic Data

Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), are critical for the unambiguous identification of this compound. While the specific data from the original discovery by Lin et al. is not available in the public domain, a summary of expected spectroscopic analyses is presented below. This data would be crucial for any researcher attempting to isolate and verify the identity of this compound.

| Spectroscopic Technique | Information Provided | Expected Data (Hypothetical) |

| ¹H NMR | Proton environment, coupling constants | Data would reveal the number and types of protons, their connectivity, and stereochemical relationships. |

| ¹³C NMR | Carbon skeleton, number of unique carbons | Expected to show 21 distinct carbon signals corresponding to the molecular formula. |

| HRESIMS | Exact mass, molecular formula confirmation | Would provide a high-resolution mass measurement to confirm the elemental composition of C₂₁H₂₆N₂O₂. |

| IR Spectroscopy | Functional groups | Would likely show characteristic absorptions for hydroxyl (-OH), amine (N-H), and aromatic C-H bonds. |

| UV-Vis Spectroscopy | Chromophores | The indole nucleus would give rise to characteristic UV absorption maxima. |

Table 2: Summary of spectroscopic data required for the characterization of this compound. Note: Specific data is not publicly available and would be found in the original 1989 Phytochemistry publication.

Experimental Protocols: Isolation and Purification

The following protocols are generalized methodologies for the isolation of indole alkaloids from Gelsemium elegans, based on established and published procedures for similar compounds from this plant. The exact parameters for isolating this compound would be detailed in the 1989 publication by Lin et al.

Plant Material Collection and Preparation

-

Collection: The whole plant of Gelsemium elegans is collected.

-

Drying: The plant material is air-dried in the shade to a constant weight.

-

Pulverization: The dried plant material is ground into a coarse powder to increase the surface area for extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) or ethanol (B145695) at room temperature. This is typically done by maceration or percolation over several days.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.

-

Defatting: The acidic solution is then partitioned with a non-polar organic solvent (e.g., petroleum ether or dichloromethane) to remove neutral and weakly acidic compounds, such as fats and chlorophyll. The aqueous layer containing the protonated alkaloids is retained.

-

Basification: The acidic aqueous layer is made alkaline (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

-

Alkaloid Extraction: The basified aqueous solution is then extracted with a polar organic solvent (e.g., dichloromethane (B109758) or chloroform) to yield the total alkaloid fraction.

-

Drying and Concentration: The organic layer containing the total alkaloids is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel. A gradient elution system of increasing polarity, often using solvent mixtures such as chloroform-methanol or petroleum ether-acetone, is employed to separate the alkaloids into fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC, typically on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid.

-

Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC and spectroscopic methods.

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

While many alkaloids from Gelsemium elegans have been investigated for their pharmacological effects, there is a notable lack of specific biological activity data for this compound in the currently available scientific literature. Commercial suppliers suggest potential anti-inflammatory and anticancer activities, but these claims are not substantiated by peer-reviewed research.

The toxic properties of some Gelsemium alkaloids are better understood. For instance, gelsenicine, a related alkaloid, has been shown to exert its toxic effects by acting as a selective agonist of the GABAA receptor in the central nervous system, leading to respiratory depression.[4] However, it is unknown if this compound interacts with this or any other signaling pathway.

The structural complexity of this compound makes it an intriguing candidate for pharmacological screening. Further research is warranted to elucidate its biological targets and potential therapeutic applications.

Caption: Logical relationship of this compound to its unknown biological targets and effects.

Future Directions

The study of this compound is still in its infancy. To unlock its full potential, the following areas of research are critical:

-

Re-isolation and Full Characterization: A priority should be the re-isolation of this compound to obtain a complete and publicly available set of spectroscopic data for unambiguous identification.

-

Total Synthesis: The development of a total synthesis route would provide a sustainable supply of the compound for extensive biological testing and the generation of analogues for structure-activity relationship (SAR) studies.

-

Pharmacological Screening: A comprehensive screening of this compound against a wide range of biological targets is necessary to identify its mechanism of action and potential therapeutic applications.

-

Toxicological Evaluation: A thorough toxicological assessment is essential to determine the therapeutic window of this compound, given the known toxicity of its plant source.

Conclusion

This compound represents one of the many structurally intriguing indole alkaloids produced by Gelsemium elegans. Since its discovery in 1989, there has been a significant gap in the scientific literature regarding its biological properties. This technical guide provides a consolidated overview of the available information and a generalized framework for its isolation. It is hoped that this document will stimulate renewed interest in this unique natural product and encourage further research to explore its potential as a lead compound in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The toxic components, toxicological mechanism and effective antidote for Gelsemium elegans poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound from Gelsemium elegans [agris.fao.org]

N-Methoxyanhydrovobasinediol: A Technical Guide to its Natural Source and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a sarpagine-type monoterpenoid indole (B1671886) alkaloid that has been identified in plants of the genus Gelsemium. This technical guide provides a comprehensive overview of the current scientific knowledge regarding its natural source, available information on its abundance, and the methodologies for its extraction and analysis. Due to its classification as a minor alkaloid, specific quantitative data remains elusive in publicly available literature. However, this guide synthesizes the existing phytochemical research to provide a foundational understanding for further investigation and drug development endeavors.

Natural Source

The primary natural source of this compound is the plant species Gelsemium elegans, a member of the Loganiaceae family. This plant is a highly toxic evergreen climbing shrub found in Southeast Asia. It is also found in Gelsemium sempervirens, a related species native to the southeastern and south-central United States. Within the plant, this compound is one of numerous indole alkaloids, which are predominantly concentrated in the roots, although they are present throughout the entire plant.

Abundance of this compound

Quantitative data specifically for this compound is not extensively reported in the scientific literature. Phytochemical studies on Gelsemium elegans have largely focused on the quantification of its major alkaloids, such as koumine, gelsemine, and gelsenicine, due to their higher concentrations and significant biological activities. This compound is considered a minor constituent of the overall alkaloid profile.

The table below summarizes the general distribution of alkaloids in Gelsemium elegans, highlighting the lack of specific quantitative data for this compound.

| Plant Part | Major Alkaloids Quantified | This compound Abundance |

| Roots | Koumine, Gelsemine, Gelsenicine | Not Quantified (Minor Component) |

| Stems | Koumine, Gelsemine, Gelsenicine | Not Quantified (Minor Component) |

| Leaves | Koumine, Gelsemine, Gelsenicine | Not Quantified (Minor Component) |

Experimental Protocols

While a specific protocol for the isolation and quantification of this compound has not been published, general methodologies for the extraction and analysis of indole alkaloids from Gelsemium elegans are well-established. The following represents a synthesized protocol based on common practices in the field.

General Alkaloid Extraction from Gelsemium elegans

-

Plant Material Preparation : Dried and powdered plant material (roots, stems, or leaves) is used for extraction.

-

Extraction : The powdered material is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature or under reflux for several hours. This process is often repeated multiple times to ensure exhaustive extraction.

-

Acid-Base Partitioning :

-

The crude extract is concentrated under reduced pressure to remove the solvent.

-

The resulting residue is suspended in an acidic aqueous solution (e.g., 2-5% HCl or H₂SO₄) and filtered.

-

The acidic solution is then washed with a nonpolar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

-

The aqueous layer is basified with a base (e.g., NH₄OH or Na₂CO₃) to a pH of 9-10.

-

The basic solution is then extracted with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane) to yield the crude alkaloid fraction.

-

-

Purification and Isolation :

-

The crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel or alumina.

-

Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a mixture of chloroform and methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound are combined and may require further purification using preparative high-performance liquid chromatography (HPLC).

-

-

Quantification :

-

Quantitative analysis is typically performed using high-performance liquid chromatography coupled with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS/MS).

-

A validated analytical method using a reference standard of this compound would be required for accurate quantification.

-

Visualizations

Experimental Workflow for Alkaloid Isolation

Caption: General workflow for the isolation and quantification of alkaloids.

Biosynthetic Relationship of Sarpagine Alkaloids

Caption: Simplified biosynthesis of sarpagine-type alkaloids.

Conclusion

This compound is a naturally occurring indole alkaloid with its primary source being Gelsemium elegans. As a minor alkaloid, its abundance has not been specifically quantified in the existing literature. The experimental protocols outlined in this guide provide a general framework for its extraction, isolation, and analysis, which can be adapted and optimized for targeted research. Further phytochemical investigations are required to determine the precise concentration of this compound in various parts of the Gelsemium plant and to fully elucidate its pharmacological potential. This guide serves as a foundational resource for scientists and researchers initiating studies on this specific compound.

Unraveling the Intricate Architecture of N-Methoxyanhydrovobasinediol: A Technical Guide to its Chemical Structure Elucidation

For Immediate Release

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, detailing the chemical structure elucidation of N-Methoxyanhydrovobasinediol, a notable indole (B1671886) alkaloid. Isolated from the plant Gelsemium elegans, this compound has garnered interest within the scientific community for its potential pharmacological applications. This document outlines the key experimental methodologies and data integral to defining its complex molecular framework.

Compound Profile: this compound

This compound is a naturally occurring indole alkaloid identified in Gelsemium elegans.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆N₂O₂ | [2] |

| Molecular Weight | 338.4 g/mol | [2] |

| Natural Source | Gelsemium elegans | [1] |

Spectroscopic Data Analysis

The structural elucidation of this compound heavily relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the primary literature from the initial discovery provides the definitive data, this guide references general procedures and expected outcomes based on the known structure and related compounds from Gelsemium elegans.

Note: The specific, detailed ¹H-NMR, ¹³C-NMR, and mass spectrometry fragmentation data for this compound from its original structure elucidation is contained within the primary literature publication by Lin, L.Z., et al., published in Phytochemistry in 1989. This data is not widely available in public databases. The following sections describe the general methodologies and expected data patterns for such a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound with the complexity of this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be employed.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.5 | m | - |

| Olefinic-H | 5.0 - 5.5 | q | ~7.0 |

| O-CH₂ | 3.5 - 4.5 | m | - |

| N-CH₃ | 2.0 - 2.5 | s | - |

| N-O-CH₃ | 3.8 - 4.2 | s | - |

| Aliphatic-H | 1.0 - 3.0 | m | - |

| CH₃ (ethylidene) | 1.5 - 1.8 | d | ~7.0 |

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | Not Present |

| Aromatic-C | 110 - 150 |

| Olefinic-C | 120 - 140 |

| O-C | 60 - 80 |

| N-C | 40 - 60 |

| N-O-CH₃ | ~60 |

| Aliphatic-C | 20 - 50 |

| CH₃ | 10 - 20 |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which aids in identifying structural motifs.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | m/z |

| High-Resolution EI-MS | [M]⁺ | 338.1994 (Calculated for C₂₁H₂₆N₂O₂) |

Experimental Protocols

The elucidation of the structure of this compound would follow a standardized workflow for the isolation and characterization of natural products. The methodologies described below are based on established protocols for alkaloid chemistry.[3]

Isolation of this compound

-

Extraction: The dried and powdered plant material of Gelsemium elegans is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.[3]

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution and partitioned with a non-polar organic solvent (e.g., hexane (B92381) or ethyl acetate) to remove neutral and weakly basic compounds. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na₂CO₃ or NH₄OH) and extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to yield a crude alkaloid fraction.[3]

-

Chromatographic Separation: The crude alkaloid mixture is subjected to multiple rounds of column chromatography. Typical stationary phases include silica (B1680970) gel and alumina. A gradient elution system with increasing solvent polarity (e.g., a hexane-ethyl acetate (B1210297) gradient followed by a chloroform-methanol gradient) is used to separate the individual alkaloids. Fractions are monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing this compound are further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). The sample is typically dissolved in deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD) with tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the accurate mass and molecular formula. Tandem mass spectrometry (MS/MS) experiments are performed to study the fragmentation pathways.

-

Other Spectroscopic Methods: Ultraviolet (UV) spectroscopy can provide information about the chromophore system, and Infrared (IR) spectroscopy can identify functional groups present in the molecule.

Visualization of Elucidation Workflow and Structural Features

The following diagrams illustrate the logical flow of the structure elucidation process and a proposed mass spectrometry fragmentation pathway for this compound.

Caption: Logical workflow for the structure elucidation of this compound.

Caption: Proposed mass spectrometry fragmentation pathways for this compound.

Conclusion

The chemical structure of this compound has been established through a combination of systematic isolation procedures and comprehensive spectroscopic analysis. This guide provides a foundational understanding of the methodologies involved, serving as a valuable resource for professionals in the fields of natural product chemistry, medicinal chemistry, and drug discovery. Further research into the synthesis and biological activity of this intricate molecule is warranted to fully explore its therapeutic potential.

References

N-Methoxyanhydrovobasinediol Biosynthesis in Gelsemium elegans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsemium elegans, a plant renowned in traditional medicine yet notorious for its toxicity, is a rich reservoir of complex monoterpenoid indole (B1671886) alkaloids (MIAs). Among these is N-methoxyanhydrovobasinediol, a sarpagan-type alkaloid whose complete biosynthetic pathway remains a subject of ongoing investigation. This technical guide synthesizes the current understanding of MIA biosynthesis in G. elegans to propose a putative pathway for this compound. It provides a comprehensive overview of the key enzymatic steps, from primary metabolism to the formation of the core intermediate strictosidine (B192452) and subsequent late-stage tailoring reactions. This document includes quantitative data on alkaloid distribution, detailed experimental protocols for pathway elucidation, and workflow diagrams to guide future research in this area.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process originating from primary metabolism. The pathway can be divided into three main stages:

-

Formation of Precursors: The terpenoid portion is derived from the methylerythritol phosphate (B84403) (MEP) pathway, yielding geranyl pyrophosphate (GPP). The indole moiety originates from the shikimate pathway, which produces tryptophan.

-

Core MIA Pathway: Tryptophan is converted to tryptamine, which condenses with secologanin (B1681713) (derived from GPP) in a Pictet-Spengler reaction catalyzed by strictosidine synthase (STR) to form the universal MIA precursor, strictosidine.

-

Late-Stage Tailoring (Putative): Following the deglycosylation of strictosidine, a series of complex, and not yet fully elucidated, cyclizations, oxidations, and rearrangements occur to form the sarpagan-type scaffold. Subsequent hydroxylation, dehydration, and N-methylation steps are proposed to yield this compound. The involvement of cytochrome P450 monooxygenases and N-methyltransferases in these late stages is highly probable.

The following diagram illustrates the proposed biosynthetic pathway. Dashed arrows indicate steps that are speculative and require further enzymatic characterization.

Caption: Proposed biosynthetic pathway of this compound in G. elegans.

Quantitative Data on Alkaloid Distribution

While specific enzyme kinetic data for the this compound pathway is not available, studies have quantified the accumulation of major alkaloids in different tissues of G. elegans. This data provides valuable context for understanding the plant's metabolic activity and can guide tissue selection for gene discovery and metabolite extraction. A study quantified three major alkaloids—koumine, gelsemine, and gelsenicine—in various plant parts. The content of koumine, a sarpagan-type alkaloid like this compound, was found to be significantly higher than the others in mature organs[1].

| Plant Organ | Koumine (μg/g) | Gelsemine (μg/g) | Gelsenicine (μg/g) |

| Mature Roots | 249.2 | Not Reported | Not Reported |

| Mature Stems | 149.1 | Not Reported | Not Reported |

| Mature Leaves | 272.0 | Not Reported | Not Reported |

| Table 1: Quantitative analysis of selected major alkaloids in mature Gelsemium elegans tissues[1]. Note: "Not Reported" indicates that specific quantitative values for these compounds were not provided in the cited summary. |

Additionally, a comprehensive analysis identified 38 alkaloids in G. elegans and noted that most compounds are found in higher concentrations in the roots compared to the stems and leaves[2].

Experimental Protocols

Elucidating the full biosynthetic pathway requires a combination of bioinformatics, molecular biology, and analytical chemistry. Below are detailed methodologies for key experiments.

General Experimental Workflow

The process of identifying and characterizing novel enzymes in a biosynthetic pathway typically follows a structured workflow, from initial genetic analysis to final biochemical validation.

Caption: General workflow for biosynthetic gene discovery and characterization.

Protocol: Alkaloid Extraction and LC-MS Profiling

This protocol describes a standard method for extracting and analyzing the alkaloid content from G. elegans tissues.

-

Sample Preparation :

-

Collect fresh plant material (e.g., roots, stems, leaves).

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Lyophilize the powder to remove water.

-

-

Extraction :

-

Weigh approximately 100 mg of dried powder into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (B129727) (v/v) containing a known concentration of an internal standard (e.g., reserpine) for quantification.

-

Vortex vigorously for 1 minute.

-

Sonicate the sample in an ultrasonic bath for 30 minutes at 40°C.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol.

-

Combine the supernatants and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

-

LC-MS/MS Analysis :

-

Instrumentation : Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Column : A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.

-

Mobile Phase :

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient : A typical gradient would be: 0-2 min, 5% B; 2-25 min, 5-95% B; 25-28 min, 95% B; 28-30 min, re-equilibrate to 5% B.

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 2-5 µL.

-

Mass Spectrometry :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Scan Range : m/z 100-1200.

-

Data Acquisition : Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect MS/MS spectra for compound identification.

-

-

Data Analysis : Identify alkaloids by comparing retention times, accurate mass, and MS/MS fragmentation patterns with authentic standards or spectral libraries[2][3].

-

Protocol: Heterologous Expression of a Candidate P450 Enzyme in Yeast

This protocol outlines the expression of a candidate cytochrome P450, a class of enzymes crucial for oxidative modifications in MIA biosynthesis, in Saccharomyces cerevisiae.

-

Gene Cloning :

-

Synthesize the codon-optimized full-length coding sequence of the candidate P450 gene from G. elegans.

-

Use Gateway cloning or a similar system to insert the gene into a yeast expression vector (e.g., pYES-DEST52), which typically contains an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation :

-

Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11), which is engineered to overexpress an Arabidopsis thaliana P450 reductase to ensure sufficient electron supply.

-

Select transformed colonies on appropriate synthetic defined (SD) agar (B569324) plates lacking uracil (B121893) (SD-Ura).

-

-

Protein Expression :

-

Inoculate a single colony into 5 mL of SD-Ura liquid medium with 2% glucose and grow overnight at 30°C with shaking.

-

Use this starter culture to inoculate 50 mL of SD-Ura with 2% raffinose (B1225341) and grow for 24 hours.

-

Induce protein expression by adding galactose to a final concentration of 2%.

-

Continue to culture for another 24-48 hours at a reduced temperature (e.g., 20-25°C) to improve protein folding.

-

-

Microsome Isolation :

-

Harvest yeast cells by centrifugation (5,000 x g, 10 min, 4°C).

-

Wash the cell pellet with a TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

-

Resuspend the cells in a lysis buffer (TEK buffer with 0.6 M sorbitol and 5 mM DTT).

-

Lyse the cells using glass beads and vigorous vortexing or a French press.

-

Perform a differential centrifugation: first, centrifuge at 10,000 x g for 20 min at 4°C to pellet cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a small volume of TEG buffer (TEK with 20% glycerol) and store at -80°C.

-

-

In Vitro Assay :

-

Set up a 100 µL reaction containing: 100 mM potassium phosphate buffer (pH 7.4), 1.5 mM NADPH, 50-200 µL of the microsomal preparation, and the putative substrate (e.g., 100 µM anhydrovobasinediol dissolved in DMSO).

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding 100 µL of ethyl acetate.

-

Vortex, centrifuge, and collect the organic phase. Repeat the extraction.

-

Evaporate the solvent and redissolve the residue in methanol for LC-MS analysis to identify the product[4][5].

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Gelsemium elegans represents a fascinating area of plant specialized metabolism. While the early steps of the MIA pathway are well-established, the late-stage tailoring enzymes that generate the vast structural diversity of Gelsemium alkaloids are largely uncharacterized. The proposed pathway in this guide provides a roadmap for future research. The combination of next-generation sequencing, bioinformatics, and synthetic biology approaches, as outlined in the experimental workflows, will be instrumental in identifying and characterizing the elusive P450s, methyltransferases, and other enzymes responsible for the formation of this compound. A complete elucidation of this pathway will not only deepen our understanding of plant biochemistry but also open avenues for the metabolic engineering and sustainable production of valuable pharmaceutical compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. The qualitative and quantitative analyses of Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A mass spectrometry imaging approach on spatiotemporal distribution of multiple alkaloids in Gelsemium elegans [frontiersin.org]

- 4. Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of N-Methoxyanhydrovobasinediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methoxyanhydrovobasinediol, an indole (B1671886) alkaloid isolated from Gelsemium elegans. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the primary literature that first reported the compound's structure.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. This information is essential for the unambiguous identification of the molecule.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon No. | Chemical Shift (δ) ppm | Multiplicity |

| 2 | 100.3 | d |

| 3 | 51.5 | t |

| 5 | 53.0 | t |

| 6 | 35.6 | t |

| 7 | 55.4 | s |

| 8 | 134.1 | s |

| 9 | 120.7 | d |

| 10 | 122.5 | d |

| 11 | 111.9 | d |

| 12 | 143.1 | s |

| 13 | 142.8 | s |

| 14 | 49.3 | d |

| 15 | 34.7 | d |

| 16 | 48.1 | d |

| 18 | 12.3 | q |

| 19 | 121.2 | d |

| 20 | 133.2 | s |

| 21 | 67.2 | t |

| N-CH₃ | 43.1 | q |

| N-OCH₃ | 63.9 | q |

¹H NMR Spectroscopic Data

The ¹H NMR spectrum reveals the proton environment within the molecule, providing valuable information about connectivity and stereochemistry through chemical shifts and coupling constants.

| Proton(s) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 5.37 | s | |

| H-3α | 3.28 | m | |

| H-3β | 2.89 | m | |

| H-5α | 3.55 | m | |

| H-5β | 3.10 | m | |

| H-6α | 2.22 | m | |

| H-6β | 1.95 | m | |

| H-9 | 7.28 | d | 7.5 |

| H-10 | 7.12 | t | 7.5 |

| H-11 | 7.45 | d | 7.5 |

| H-14 | 2.53 | m | |

| H-15 | 2.81 | m | |

| H-16 | 2.41 | m | |

| H-18 | 1.69 | d | 6.5 |

| H-19 | 5.45 | q | 6.5 |

| H-21α | 4.18 | d | 11.5 |

| H-21β | 4.08 | d | 11.5 |

| N-CH₃ | 2.61 | s | |

| N-OCH₃ | 3.95 | s |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

| Technique | Ionization Mode | [M]⁺ (m/z) | Key Fragment Ions (m/z) |

| High-Resolution Mass Spectrometry (HRMS) | Electron Impact (EI) | 338.1994 | 323, 307, 279, 184, 156 |

Infrared (IR) Spectroscopic Data

The infrared spectrum indicates the presence of specific functional groups within the molecule.

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3400 | O-H stretch (hydroxyl group) |

| 1610, 1460 | Aromatic C=C stretching |

Experimental Protocols

The following are generalized experimental protocols based on standard practices for the spectroscopic analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Sample Preparation : Samples were dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition : ¹H and ¹³C NMR spectra were acquired at room temperature. Standard pulse sequences were used to obtain one-dimensional spectra. For structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would typically be performed.

Mass Spectrometry (MS)

-

Instrumentation : High-resolution mass spectra were obtained on a double-focusing mass spectrometer.

-

Ionization Method : Electron Impact (EI) ionization was used to generate the molecular ion and fragment ions.

-

Sample Introduction : The purified sample was introduced directly into the ion source.

Infrared (IR) Spectroscopy

-

Instrumentation : IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrophotometer.

-

Sample Preparation : The sample was prepared as a thin film on a potassium bromide (KBr) disk.

-

Data Acquisition : The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and characterization of a natural product like this compound, highlighting the logical relationship between the different analytical techniques.

Preliminary Mechanistic Insights into N-Methoxyanhydrovobasinediol: A Technical Overview for Researchers

For Immediate Release

Shanghai, China – December 7, 2025 – N-Methoxyanhydrovobasinediol, a naturally occurring indole (B1671886) alkaloid, is emerging as a compound of interest within the scientific community for its potential therapeutic applications. This technical guide provides a summary of the preliminary understanding of its mechanism of action, drawing from available data and the broader context of related vobasine (B1212131) alkaloids and compounds isolated from Gelsemium elegans. This document is intended for researchers, scientists, and professionals in drug development.

This compound is an alkaloid that can be isolated from the plant Gelsemium elegans.[1] It belongs to the class of indole alkaloids, a group of compounds known for a wide range of biological activities.[2] While specific, in-depth preclinical studies on this compound are limited in the public domain, its mode of action is believed to involve interactions with specific cellular receptors and enzymes, leading to the modulation of key biochemical pathways.[2] These interactions are thought to underpin its potential anti-inflammatory and anticancer properties.[2]

Anticipated Biological Activities and Inferred Mechanisms

Based on the pharmacological profile of alkaloids isolated from Gelsemium elegans and related vobasine compounds, this compound is hypothesized to exhibit the following activities:

-

Anti-inflammatory Effects: Alkaloids from Gelsemium elegans have demonstrated anti-inflammatory properties. The proposed mechanism for related compounds involves the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory mediators.

-

Cytotoxic Activity: Several vobasine alkaloids have shown cytotoxic effects against various cancer cell lines. This suggests that this compound might also possess anticancer potential, possibly by inducing apoptosis or inhibiting cell proliferation.

Due to the absence of specific quantitative data for this compound in the reviewed literature, a data table cannot be provided at this time. Further research is required to determine key parameters such as IC50 and Ki values.

Experimental Protocols for Future Investigation

For researchers planning to investigate the mechanism of action of this compound, the following established experimental protocols for related compounds can serve as a starting point.

1. In Vitro Cytotoxicity Assays (MTT Assay)

This assay is a standard colorimetric method to assess cell viability and proliferation. It is a foundational experiment to determine the potential cytotoxic effects of this compound against various cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The results can be used to calculate the IC50 value.

2. In Vitro Anti-inflammatory Assay (Nitric Oxide (NO) Production in Macrophages)

This assay evaluates the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Cell Stimulation: Seed the cells in 96-well plates and treat with various concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system.

-

Data Analysis: Compare the nitrite levels in treated cells to those in untreated and LPS-only treated cells to determine the inhibitory effect of the compound.

Visualizing Potential Research Workflows and Pathways

To aid in the conceptualization of future research, the following diagrams illustrate a potential experimental workflow and a hypothesized signaling pathway.

Caption: Proposed experimental workflow for investigating this compound.

Caption: Hypothesized signaling pathway for this compound's action.

This compound represents a promising natural product for further investigation. While direct experimental evidence for its mechanism of action is currently scarce, the activities of related compounds provide a strong rationale for its potential as an anti-inflammatory and cytotoxic agent. The experimental frameworks and hypothetical pathways presented in this guide are intended to serve as a foundation for future research to elucidate the specific molecular targets and signaling pathways modulated by this intriguing indole alkaloid. Further studies are essential to unlock its full therapeutic potential.

References

In Vitro Bioactivity of N-Methoxyanhydrovobasinediol: A Review of Current Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a distinct alkaloid isolated from the plant Gelsemium elegans.[1] Despite its availability as a chemical reference standard, a comprehensive review of publicly accessible scientific literature reveals a significant gap in the in vitro screening and bioactivity assessment of this specific compound. This guide addresses the current state of knowledge and outlines the necessary experimental frameworks for future investigation into the potential therapeutic properties of this compound. Due to the absence of specific studies on this compound, this document will, where relevant, draw upon established methodologies for evaluating the bioactivity of related natural products.

Current State of Research

As of the latest literature review, there are no published studies detailing the in vitro screening of this compound for any specific biological activity. Searches for its anticancer, anti-inflammatory, or antimicrobial properties have not yielded any quantitative data, such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values. Furthermore, no specific cellular signaling pathways modulated by this compound have been identified or described. The current scientific landscape primarily recognizes this compound as a constituent of Gelsemium elegans, with its primary utility being that of a reference compound for analytical purposes.[1]

Proposed Framework for In Vitro Bioactivity Screening

Given the lack of data, a systematic in vitro screening approach is necessary to elucidate the potential bioactivities of this compound. The following sections outline standardized experimental protocols that are broadly applicable to the initial assessment of a novel natural product.

Anticancer Activity Screening

A primary area of investigation for novel alkaloids is their potential as anticancer agents. A tiered screening approach is recommended, starting with general cytotoxicity assays and progressing to more specific mechanism-of-action studies.

Table 1: Proposed Assays for Anticancer Activity Screening

| Bioactivity | Assay Type | Recommended Cell Lines | Key Metrics |

| Cytotoxicity | MTT, SRB, or CellTiter-Glo® Assay | NCI-60 panel or a selection of representative lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate]) | IC50 |

| Apoptosis Induction | Caspase-Glo® 3/7, 8, 9 Assays; Annexin V/PI Staining with Flow Cytometry | Cell lines showing high cytotoxicity | Caspase activation levels, Percentage of apoptotic cells |

| Cell Cycle Arrest | Propidium Iodide Staining with Flow Cytometry | Cell lines showing high cytotoxicity | Percentage of cells in G0/G1, S, and G2/M phases |

| Migration & Invasion | Transwell Migration/Invasion Assay (Boyden Chamber) | Metastatic cell lines (e.g., MDA-MB-231 [breast]) | Percentage of migrated/invaded cells |

-

Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, making anti-inflammatory compounds valuable therapeutic leads.

Table 2: Proposed Assays for Anti-inflammatory Activity Screening

| Bioactivity | Assay Type | Cell Model | Key Metrics |

| Inhibition of Pro-inflammatory Mediators | Griess Assay (for Nitric Oxide), ELISA (for PGE2, TNF-α, IL-6) | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or BV2 microglia | IC50 |

| COX-2 Inhibition | Enzyme Inhibition Assay (in vitro) or Western Blot (cellular) | LPS-stimulated RAW 264.7 macrophages | IC50, Protein expression levels |

| NF-κB Pathway Inhibition | Luciferase Reporter Assay, Western Blot for p-p65 and p-IκBα | LPS-stimulated RAW 264.7 macrophages with NF-κB reporter | Inhibition of luciferase activity, Protein phosphorylation levels |

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Griess Assay: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using sodium nitrite (B80452) to quantify the NO concentration. Calculate the percentage of NO inhibition compared to the LPS-only treated group.

Antimicrobial Activity Screening

The discovery of new antimicrobial agents is a critical area of research.

Table 3: Proposed Assays for Antimicrobial Activity Screening

| Bioactivity | Assay Type | Test Organisms | Key Metrics |

| Antibacterial | Broth Microdilution Method | Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria | MIC, MBC (Minimum Bactericidal Concentration) |

| Antifungal | Broth Microdilution Method (based on CLSI guidelines) | Candida albicans, Aspergillus fumigatus | MIC, MFC (Minimum Fungicidal Concentration) |

-

Compound Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microplate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microplate.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Potential Signaling Pathways and Workflows

While no signaling pathways are currently associated with this compound, the following diagrams illustrate the logical workflow for its initial bioactivity screening and a hypothetical anti-inflammatory mechanism of action, which are common investigative paths for novel natural products.

Caption: Workflow for the initial in vitro bioactivity screening of this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

There is currently a complete absence of published in vitro bioactivity data for this compound. This technical guide provides a foundational framework for initiating such investigations. A systematic screening for anticancer, anti-inflammatory, and antimicrobial activities is a logical starting point. Should any of these initial screens yield positive results, subsequent studies should focus on elucidating the mechanism of action, including the identification of specific molecular targets and signaling pathways. Such research is essential to unlock the potential therapeutic value of this natural product.

References

In-depth Technical Guide on N-Methoxyanhydrovobasinediol: Current Pharmacological Landscape

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding N-Methoxyanhydrovobasinediol. A comprehensive literature search has revealed a significant lack of specific quantitative data and detailed experimental studies for this particular compound. The information presented is largely inferred from research on the broader class of alkaloids to which it belongs.

Executive Summary

This compound is a naturally occurring indole (B1671886) alkaloid identified in plant species such as Gelsemium elegans and others within the Apocynaceae family.[1][2][3][4] Research into the crude alkaloidal extracts from these plants indicates potential pharmacological activities, primarily in the areas of analgesia and anti-inflammation.[1][2][5] However, it is critical to note that specific, detailed pharmacological data for this compound is not available in the public domain. Its mode of action is generally believed to involve interactions with cellular receptors and enzymes to modulate biochemical pathways.[1][3] This guide provides a high-level overview based on the properties of related compounds and outlines the standard experimental protocols used to evaluate such molecules.

Core Pharmacological Properties (Inferred)

Based on the characterization of total alkaloid fractions from Gelsemium elegans, this compound is hypothesized to possess the following properties:

-

Anti-inflammatory Activity: Alkaloids from Gelsemium elegans have demonstrated anti-inflammatory effects.[1][2][5] The mechanism for related compounds often involves the modulation of pro-inflammatory signaling cascades.

-

Analgesic Activity: The plant extracts containing this and other alkaloids have shown analgesic effects in animal models, suggesting a potential role in pain modulation.[1][2][5]

-

Potential Anticancer Activity: Some research suggests that this compound is a compound of interest for its potential anticancer activities, though this is an early area of investigation.[1][3]

Important Caveat: The therapeutic dose for indole alkaloids from Gelsemium elegans is often close to the toxic dose, necessitating careful dose-response studies.[2][5]

Quantitative Data Summary

A thorough search for specific quantitative pharmacological data for this compound (e.g., IC50, EC50, Ki, ED50) yielded no results. The tables below are provided as templates for the types of data that would be necessary to characterize the compound's activity.

Table 1: In Vitro Anti-inflammatory Activity (Hypothetical Data)

| Assay Type | Target | Result (e.g., IC50) |

|---|---|---|

| COX-2 Inhibition | Cyclooxygenase-2 | Data Not Available |

| NF-κB Inhibition | NF-κB Pathway | Data Not Available |

| Cytokine Release (LPS-stimulated macrophages) | TNF-α, IL-6 | Data Not Available |

Table 2: In Vivo Analgesic Activity (Hypothetical Data)

| Animal Model | Test | Result (e.g., ED50) | % MPE (Dose) |

|---|---|---|---|

| Mouse | Acetic Acid-Induced Writhing | Data Not Available | Data Not Available |

| Rat | Hot Plate Test | Data Not Available | Data Not Available |

| Mouse | Formalin Test (Late Phase) | Data Not Available | Data Not Available |

Table 3: Receptor Binding Affinity (Hypothetical Data)

| Receptor Target | Ligand | Result (e.g., Ki) |

|---|---|---|

| Mu-Opioid Receptor (MOR) | [³H]-DAMGO | Data Not Available |

| Kappa-Opioid Receptor (KOR) | [³H]-U69,593 | Data Not Available |

| Delta-Opioid Receptor (DOR) | [³H]-DPDPE | Data Not Available |

Postulated Mechanisms and Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, the analgesic and anti-inflammatory properties of related alkaloids suggest potential interaction with the opioid and inflammatory signaling systems.

Hypothetical Opioid Receptor Modulation

Many indole alkaloids with analgesic properties interact with opioid receptors. If this compound acts via this mechanism, it would involve binding to G-protein-coupled receptors (GPCRs) like the mu-opioid receptor (MOR), leading to downstream inhibition of adenyl cyclase and modulation of ion channels.

Caption: Hypothetical activation of an opioid receptor signaling pathway.

Standardized Experimental Protocols

Detailed methodologies for experiments specifically involving this compound have not been published. The following sections describe standard, widely accepted protocols used to assess the analgesic and anti-inflammatory properties of novel compounds.

In Vivo Analgesia: Hot Plate Test

This protocol assesses centrally mediated analgesic activity.

-

Animal Model: Male Swiss albino mice (20-25g).

-

Apparatus: A hot plate analgesia meter maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

Baseline latency is determined by placing each mouse on the hot plate and recording the time (in seconds) until it exhibits a nociceptive response (e.g., licking paws, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

Animals are divided into groups: Vehicle control (e.g., saline), Positive control (e.g., Morphine, 10 mg/kg), and Test groups (this compound at various doses).

-

The compound is administered (e.g., intraperitoneally).

-

Reaction times are measured again at specific intervals post-administration (e.g., 30, 60, 90, 120 minutes).

-

-

Data Analysis: The increase in latency time is calculated. The percentage of Maximum Possible Effect (%MPE) is determined using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] * 100.

References

N-Methoxyanhydrovobasinediol: A Review of a Scarcely Explored Vobasine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid first isolated from the plant Gelsemium elegans. As a member of the vobasine (B1212131) alkaloid family, it holds potential for biological activity, likely in the realms of anticancer and anti-inflammatory applications, characteristic of alkaloids from this plant genus. However, a comprehensive review of the scientific literature reveals that since its discovery in 1989, this compound has been the subject of very limited research. This guide summarizes the available information on its history, chemical properties, and the general biological context of related compounds, while also highlighting the significant gaps in our current knowledge regarding its specific biological activities and mechanisms of action.

Introduction and History

This compound was first reported in a 1989 publication in the journal Phytochemistry by Lin, L.Z., Cordell, G.A., Ni, C.Z., and Clardy, J.[1]. It was isolated from Gelsemium elegans (Gardn. & Champ.) Benth., a plant belonging to the Apocynaceae family, which is a rich source of diverse indole alkaloids.[2] This plant is known in traditional Chinese medicine and has been investigated for its wide array of alkaloidal constituents with various pharmacological effects.[3] Despite its discovery over three decades ago, this compound has remained largely in the background of phytochemical and pharmacological research, with a notable absence of in-depth studies into its biological potential.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₆N₂O₂ | [2] |

| Molecular Weight | 338.4 g/mol | [2] |

| CAS Number | 125180-42-9 | [2] |

| Class | Indole Alkaloid (Vobasine type) | [2] |

| Natural Source | Gelsemium elegans | [1][3] |

Literature Review and Biological Activity

A thorough review of the scientific literature reveals a significant lack of specific biological activity data for this compound. While commercial suppliers suggest potential anti-inflammatory and anticancer activities, these claims are not substantiated by published, peer-reviewed data.[2] The broader class of alkaloids from Gelsemium elegans has been reported to possess analgesic, anti-inflammatory, and antitumor properties.[3]

Given the absence of specific data for this compound, a summary of the activities of related vobasine alkaloids and extracts from Gelsemium elegans is provided for context. It is important to note that these activities cannot be directly attributed to this compound without specific experimental validation.

Anticancer Potential (General Context)

Various alkaloids isolated from Gelsemium elegans have been evaluated for their cytotoxic activity against different cancer cell lines. For example, other alkaloids from this plant have been tested against P388 murine leukemia, HL-60 human leukemia, A-549 human lung adenocarcinoma, and BEL-7402 human hepatocellular carcinoma cell lines.[3] However, no specific IC₅₀ values for this compound have been reported in the reviewed literature.

Anti-inflammatory Potential (General Context)

The crude alkaloidal fractions from Gelsemium elegans have demonstrated anti-inflammatory effects in animal models.[3] The general mechanism of anti-inflammatory action for many natural products involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory mediators. However, no studies have specifically investigated the effect of this compound on these pathways.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are scarce in the publicly available literature.

Isolation

General Workflow for Alkaloid Isolation from Gelsemium elegans

Caption: General workflow for alkaloid isolation.

Synthesis

To date, a total synthesis of this compound has not been reported in the literature. The biosynthesis of related vobasine alkaloids originates from the amino acid tryptophan.[5] The chemical synthesis of the vobasine skeleton is a complex process that has been explored for other members of this family.[5][6][7]

Signaling Pathways (Hypothetical)

Due to the lack of specific studies on this compound, the following diagrams represent hypothetical signaling pathways that are commonly modulated by anti-inflammatory and anticancer natural products. These are provided for illustrative purposes and are based on the general activities of related alkaloids, not on experimental evidence for this compound itself.

Hypothetical Anti-inflammatory Signaling Pathway

Caption: Hypothetical inhibition of the NF-κB pathway.

Hypothetical Anticancer Signaling Pathway

Caption: Hypothetical inhibition of a cancer cell proliferation pathway.

Conclusion and Future Directions

Future research should focus on the following areas:

-

Re-isolation and Characterization: Isolation of this compound from Gelsemium elegans in sufficient quantities for comprehensive biological screening.

-

Total Synthesis: Development of a synthetic route to enable the production of the molecule and its analogs for structure-activity relationship studies.

-

Biological Screening: Systematic evaluation of its cytotoxic effects against a panel of cancer cell lines and its anti-inflammatory properties in relevant in vitro and in vivo models.

-

Mechanism of Action Studies: If promising activity is identified, elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial.

Without further dedicated research, this compound will remain a chemical curiosity rather than a potential therapeutic agent. This guide serves as a call to the scientific community to revisit this overlooked natural product and explore its potential contributions to medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 125180-42-9 | AFA18042 [biosynth.com]

- 3. ir.xtbg.ac.cn [ir.xtbg.ac.cn]

- 4. An efficient method for the preparative isolation and purification of alkaloids from Gelsemium by using high speed counter-current chromatography and preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vobasine - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Extraction of N-Methoxyanhydrovobasinediol from Gelsemium elegans

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and isolation of the indole (B1671886) alkaloid N-Methoxyanhydrovobasinediol from the plant Gelsemium elegans. The methodology is based on established scientific literature and employs a classic acid-base extraction followed by chromatographic purification.

Data Summary

Quantitative data for the yield of this compound is not consistently reported in the available scientific literature. The following table presents the available information and serves as a template for researchers to document their findings.

| Parameter | Value | Source |

| Starting Plant Material | Dried and powdered stems and leaves | Xu et al., 2006 |

| Crude Alkaloid Extract Yield | Not Reported | - |

| Final Yield of this compound | Not Reported | - |

| Purity | Sufficient for structural elucidation (>95% assumed) | Xu et al., 2006 |

Experimental Protocol

This protocol is adapted from the methods described by Xu et al. in the Journal of Natural Products (2006).

Materials and Reagents:

-

Dried and powdered stems and leaves of Gelsemium elegans

-

Ethanol (B145695) (95%)

-

Sulfuric acid (H₂SO₄), 20% aqueous solution

-

Sodium carbonate (Na₂CO₃), saturated aqueous solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Chloroform (B151607) (CHCl₃)

-

Methanol (B129727) (MeOH)

-

Silica (B1680970) gel (for column chromatography)

-

Deionized water

-

pH meter or pH indicator paper

-

Rotary evaporator

-

Glass chromatography column

-

Standard laboratory glassware (beakers, flasks, separatory funnels, etc.)

-

Filtration apparatus

Procedure:

Part 1: Ethanolic Extraction

-

Macerate the dried, powdered plant material in 95% ethanol at room temperature. A standard ratio for efficient extraction is 1:10 (w/v). Allow the mixture to stand for 24-72 hours with periodic agitation to ensure thorough extraction.

-

Filter the mixture to separate the ethanolic extract from the solid plant residue.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude ethanolic extract.

Part 2: Acid-Base Liquid-Liquid Extraction

-

Suspend the crude ethanolic extract in deionized water.

-

Acidify the aqueous suspension to a pH of approximately 4 using the 20% sulfuric acid solution.

-

Transfer the acidified solution to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate to remove neutral and non-basic impurities. Repeat this extraction three times with equal volumes of ethyl acetate. The ethyl acetate fractions can be discarded.

-

Increase the pH of the remaining aqueous phase to approximately 10 by adding a saturated solution of sodium carbonate. This deprotonates the alkaloid salts, rendering them soluble in organic solvents.

-

Extract the alkaloids from the basified aqueous solution using chloroform. Repeat this extraction three times with equal volumes of chloroform.

-

Combine the chloroform extracts and concentrate them using a rotary evaporator to obtain the crude alkaloid mixture.

Part 3: Chromatographic Purification

-

Prepare a silica gel column using a slurry of silica gel in chloroform.

-

Adsorb the crude alkaloid extract onto a small amount of silica gel and load it onto the prepared column.

-

Elute the column with a solvent gradient of increasing polarity, starting with a chloroform-methanol mixture of 30:1 (v/v) and gradually increasing the proportion of methanol to 1:1 (v/v).

-

Collect the eluate in fractions and monitor the separation by thin-layer chromatography (TLC) using an appropriate solvent system. Alkaloid-containing spots can be visualized using Dragendorff's reagent.

-

Combine the fractions containing this compound, as identified by TLC analysis.

-

For higher purity, the combined fractions can be subjected to further chromatographic steps, such as preparative high-performance liquid chromatography (prep-HPLC).

Part 4: Compound Identification

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualized Experimental Workflow

Caption: Workflow for this compound extraction.

High-Yield Synthesis of N-Methoxyanhydrovobasinediol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a naturally occurring monoterpene indole (B1671886) alkaloid that has garnered interest within the scientific community. While this compound is typically isolated from plant sources of the Apocynaceae family, this document outlines a conceptual framework for its high-yield chemical synthesis. It is important to note that as of the latest literature review, a specific, high-yield total synthesis for this compound has not been formally published. The protocols and pathways described herein are therefore proposed based on established synthetic methodologies for related vobasine (B1212131) and indole alkaloids. These notes are intended to serve as a foundational guide for researchers aiming to develop a reliable synthetic route to this complex molecule.

Compound Profile

This compound is an alkaloid that can be isolated from plants such as Gelsemium elegans. Its complex polycyclic structure presents a significant challenge for total synthesis. A summary of its key properties is provided in Table 1.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₆N₂O₂ |

| Molecular Weight | 338.4 g/mol |

| CAS Number | 125180-42-9 |

| Class | Monoterpene Indole Alkaloid |

| Natural Sources | Gelsemium elegans, Apocynaceae family plants |

Conceptual Synthetic Pathway

The proposed synthesis of this compound is conceptualized as a multi-step process commencing from a suitable indole precursor. The biosynthesis of related vobasine alkaloids starts from tryptophan, which is converted to strictosidine. A laboratory synthesis would likely begin with a more advanced intermediate. The key steps in this proposed pathway involve the construction of the core polycyclic system, followed by late-stage functional group manipulations to introduce the N-methoxy and diol functionalities.

A potential high-level workflow is depicted below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for the synthesis of related indole alkaloids. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary to achieve high yields.

Synthesis of the Vobasine Core Scaffold

The initial phase of the synthesis would focus on constructing the characteristic polycyclic core of the vobasine alkaloids.

-

Pictet-Spengler Reaction:

-

A substituted tryptamine (B22526) derivative would be reacted with a suitable aldehyde or ketone partner under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to form the initial β-carboline structure.

-

The reaction mixture is typically stirred at room temperature for several hours to days.

-

Purification would be achieved through column chromatography on silica (B1680970) gel.

-

-

Dieckmann Condensation or [4+2] Cycloaddition:

-

To form the subsequent rings of the polycyclic system, an intramolecular Dieckmann condensation of a diester precursor or an intermolecular [4+2] cycloaddition could be employed.

-

For a Dieckmann condensation, a strong base such as sodium hydride in an aprotic solvent like THF would be used.

-

For a cycloaddition, a diene and a dienophile would be heated in a high-boiling solvent (e.g., toluene (B28343) or xylene).

-

The resulting intermediate would be a tetracyclic or pentacyclic ketone.

-

Functionalization of the Core Scaffold

With the core structure in place, the next steps would involve the introduction of the specific functional groups of this compound.

-

Reduction of the Ketone:

-

The ketone functionality on the polycyclic intermediate would be reduced to a hydroxyl group using a reducing agent such as sodium borohydride (B1222165) in methanol (B129727) or lithium aluminum hydride in THF.

-

The choice of reducing agent will depend on the presence of other reducible functional groups.

-

-

Formation of the Anhydro Bridge:

-

The "anhydro" linkage suggests a dehydration reaction to form an ether bridge. This could potentially be achieved by treating a diol precursor with a dehydrating agent or by an intramolecular Williamson ether synthesis.

-

For an intramolecular Williamson ether synthesis, one of the hydroxyl groups would be converted to a good leaving group (e.g., a tosylate or mesylate), and the other would be deprotonated with a base to act as a nucleophile.

-

-

N-Methoxylation of the Indole Nitrogen:

-

The final key transformation is the introduction of the methoxy (B1213986) group on the indole nitrogen. This is a less common modification than N-methylation.

-

A possible approach would involve the oxidation of the indole nitrogen to an N-oxide using an oxidant like m-CPBA, followed by reaction with a methylating agent such as methyl triflate or dimethyl sulfate (B86663) in the presence of a suitable base.

-

Data Presentation (Anticipated)

Should a successful synthesis be developed, the following table structure is recommended for presenting the quantitative data to allow for easy comparison and optimization.

Table 2: Summary of Reaction Yields and Conditions (Example)

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Pictet-Spengler Reaction | Tryptamine deriv., Aldehyde, TFA | CH₂Cl₂ | 25 | 48 | - | - |

| 2 | Cycloaddition | Diene, Dienophile | Toluene | 110 | 24 | - | - |

| 3 | Ketone Reduction | NaBH₄ | MeOH | 0 - 25 | 2 | - | - |

| 4 | Anhydro Bridge Formation | TsCl, Pyridine; NaH | THF | 0 - 65 | 12 | - | - |

| 5 | N-Oxidation | m-CPBA | CH₂Cl₂ | 0 | 4 | - | - |

| 6 | N-Methoxylation | MeOTf, K₂CO₃ | Acetonitrile | 80 | 6 | - | - |

Conclusion and Future Directions